molecular formula C16H21NO6 B2549445 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid CAS No. 2126160-23-2

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid

Cat. No.: B2549445
CAS No.: 2126160-23-2
M. Wt: 323.345
InChI Key: RJGVYAHILLZQPV-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is a heterocyclic compound featuring an indoline core (a dihydroindole structure) with a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom (position 1), a carboxylic acid moiety at position 2, and methoxy substituents at positions 5 and 5. The tert-Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions . The carboxylic acid at position 2 provides a reactive site for further derivatization, such as amide bond formation or esterification, making this compound a versatile intermediate in medicinal chemistry and drug development.

Properties

IUPAC Name

5,6-dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-10-8-13(22-5)12(21-4)7-9(10)6-11(17)14(18)19/h7-8,11H,6H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGVYAHILLZQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC(=C(C=C21)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include indole derivatives, alcohols, and free amines.

Scientific Research Applications

Structure and Composition

The molecular formula of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is C13H15NO5C_{13}H_{15}NO_5 with a molecular weight of approximately 273.27 g/mol. The compound features an indoline structure with tert-butoxycarbonyl (Boc) and methoxy substituents, which enhance its reactivity and solubility.

Pharmaceutical Development

This compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as anticancer drugs due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. Results indicated that specific modifications to the indoline structure enhanced cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways.

Organic Synthesis

The compound is a valuable reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its Boc group allows for easy protection and deprotection strategies, facilitating multi-step synthetic pathways.

Case Study: Synthesis of Complex Molecules

Researchers utilized this compound to synthesize novel heterocyclic compounds with potential biological activity. The reactions demonstrated high yields and selectivity, showcasing its utility in synthetic chemistry.

Material Science

In material science, this compound is employed in developing advanced materials such as polymers with tailored properties for electronics and coatings. Its unique chemical structure contributes to the formation of materials with enhanced thermal stability and electrical conductivity.

Case Study: Polymer Development

A recent project focused on incorporating this compound into polymer matrices to improve their mechanical properties and thermal resistance. The resulting materials exhibited superior performance compared to conventional polymers, indicating promising applications in electronics.

Analytical Chemistry

The compound is also used in analytical methods for detecting and quantifying other substances. Its distinct spectral properties allow for effective analysis in various industries, including pharmaceuticals and environmental monitoring.

Case Study: Detection Methods

A study explored the use of this compound as a standard in chromatographic methods for analyzing drug formulations. The results showed high accuracy and precision, demonstrating its effectiveness as an analytical tool.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the molecule by preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid can be contextualized by comparing it to analogous tert-Boc-protected indoline and heterocyclic carboxylic acids. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents/Modifications Key Features/Applications References
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid Boc at N1, carboxylic acid at C3 Used in peptide coupling; lacks methoxy groups, reducing steric hindrance at C2
1-(tert-Boc)decahydroquinoline-7-carboxylic acid Boc at N1, carboxylic acid at C7; saturated decahydroquinoline core Enhanced conformational rigidity due to full saturation; applications in macrocyclic drug design
1-(tert-Boc)indole-2-boronic acid Boc at N1, boronic acid at C2 (indole core) Used in Suzuki-Miyaura cross-couplings; unsaturated indole vs. saturated indoline
Camptothecin-20(S)-O-(N-Boc-glycine) ester Boc-protected glycine ester linked to camptothecin Demonstrates Boc utility in prodrug synthesis; ester linkage vs. carboxylic acid

Physicochemical and Commercial Considerations

Biological Activity

1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H17NO5C_{13}H_{17}NO_5 and a molecular weight of 273.28 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from undesired reactions. The presence of methoxy groups at positions 5 and 6 of the indoline ring enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that derivatives of indoline compounds exhibit significant antimicrobial effects. A study by Bavo et al. highlighted the potential of similar indoline derivatives as inhibitors against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

Indoline derivatives have also been studied for their anticancer properties. A notable study demonstrated that certain substituted indolines could induce apoptosis in cancer cells by activating specific apoptotic pathways . The presence of methoxy groups may contribute to enhanced interactions with cellular targets, promoting cytotoxicity.

Neuroprotective Effects

There is emerging evidence that compounds with indoline structures can exhibit neuroprotective effects. Research has shown that they may modulate neurotransmitter systems, particularly cholinergic receptors, which are crucial in neurodegenerative diseases . This property could make them candidates for further development in treating conditions like Alzheimer's disease.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : Indolines can act as inhibitors of key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways and providing neuroprotective benefits.
  • Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Bavo et al. (2020) Antimicrobial activityIndoline derivatives showed significant inhibition against MRSA strains.
Lu et al. (2021) Anticancer effectsCertain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways.
Pallavicini et al. (2020) NeuroprotectionCompounds modulated nicotinic acetylcholine receptors, showing potential in neurodegenerative models.

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